molecular formula C13H17BrN2O3 B6645955 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide

カタログ番号: B6645955
分子量: 329.19 g/mol
InChIキー: NAZHJCRROVQOHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is also known as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling, which is important for various physiological processes.

作用機序

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide works by selectively inhibiting PDE9A, which is an enzyme that breaks down cGMP. By inhibiting PDE9A, the compound increases the levels of cGMP, which is important for various physiological processes. The exact mechanism of action of the compound is still being investigated, but it is believed to involve the binding of the compound to the catalytic site of PDE9A.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, including the brain, heart, and lungs. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression. Additionally, it has been shown to improve cardiac function in animal models of heart failure.

実験室実験の利点と制限

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PDE9A, which makes it useful for studying the role of PDE9A in various physiological processes. The compound is also relatively easy to synthesize and has good stability. However, there are also some limitations to using the compound in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are still unknown.

将来の方向性

There are several future directions for research on 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide. One potential direction is to investigate the potential therapeutic applications of PDE9A inhibitors in various diseases, including Alzheimer's disease, Parkinson's disease, and heart failure. Another direction is to investigate the role of PDE9A in other physiological processes, such as inflammation and immune function. Additionally, future research could focus on developing more potent and selective PDE9A inhibitors that have better solubility and pharmacokinetic properties.

合成法

The synthesis of 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide involves several steps. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1,3-propanediamine to form the corresponding amide. The amide is then reacted with 4-hydroxyoxan-4-ylmethyl bromide to form the final product, this compound.

科学的研究の応用

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide has been widely used in scientific research. It is primarily used as a selective inhibitor of PDE9A, which is involved in the regulation of cGMP signaling. The compound has been used to study the role of PDE9A in various physiological processes, including learning and memory, depression, and cardiovascular function. It has also been used to investigate the potential therapeutic applications of PDE9A inhibitors in various diseases, including Alzheimer's disease, Parkinson's disease, and heart failure.

特性

IUPAC Name

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-16(9-13(18)2-4-19-5-3-13)12(17)10-6-11(14)8-15-7-10/h6-8,18H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZHJCRROVQOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCOCC1)O)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。